N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Beschreibung
N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a morpholine moiety and substituted with a 3-chlorophenylacetamide group. This scaffold is structurally distinct due to the integration of sulfur-containing thiazole and pyrimidine rings, which confer unique electronic and steric properties. The morpholine substituent enhances solubility and bioavailability, while the 3-chlorophenyl group may influence target binding affinity and selectivity, particularly in kinase inhibition or protease modulation contexts .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c18-11-2-1-3-12(8-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-4-6-26-7-5-22/h1-3,8,10H,4-7,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMFCMNSPAXPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate thioamide and amidine precursors.
Introduction of the morpholine group: This step may involve nucleophilic substitution reactions.
Attachment of the 3-chlorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three classes of analogs: thiazolo[4,5-d]pyrimidine derivatives , morpholine-containing heterocycles , and chlorophenyl-substituted acetamides .
Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines are known for their bioactivity in medicinal chemistry. For example, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19, ) shares the thiazolo[4,5-d]pyrimidine core but differs in substituents. While the target compound uses morpholine and 3-chlorophenyl groups, Compound 19 incorporates a coumarin-derived chromene system and a methylthienopyrimidine moiety. These structural differences result in distinct solubility profiles: the target compound’s morpholine group likely improves aqueous solubility compared to Compound 19’s lipophilic chromene substituents .
Morpholine-Containing Heterocycles
Morpholine is a common pharmacophore in kinase inhibitors. For instance, (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2, ) contains a morpholine-ethyloxy side chain. While both compounds leverage morpholine for solubility, the target compound’s direct attachment to the thiazolo[4,5-d]pyrimidine core may reduce metabolic degradation compared to the ethyloxy linker in the patent compound .
Chlorophenyl-Substituted Acetamides
The 3-chlorophenylacetamide group is critical for target engagement. For example, AP-PROTAC-1 () includes a chlorophenyl-diazenylbenzylacetamide fragment.
Key Research Findings and Data
Table 1: Comparative Analysis of Key Properties
Discussion and Limitations
While the target compound exhibits promising structural features, direct comparative data on potency or selectivity are absent in the provided evidence. For example, the patent compound () demonstrates nanomolar kinase inhibition, but the target compound’s activity remains speculative.
Biologische Aktivität
N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antioxidant, and other pharmacological properties, supported by relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 348.78 g/mol. Its structure includes a thiazolo-pyrimidine core, which is known for conferring various biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 348.78 g/mol |
| XLogP3-AA | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance, a study evaluating a series of synthetic compounds reported that derivatives similar to N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study Findings
- Efficacy Against Specific Strains : The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/mL.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as nitro at the para position significantly enhanced antibacterial activity. Compounds with thio or carbonitrile groups also showed improved efficacy against E. coli and Pseudomonas aeruginosa .
Antioxidant Activity
In addition to its antibacterial properties, N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has been evaluated for its antioxidant potential. Research indicates that certain derivatives exhibit strong antioxidant activity at low concentrations (around 10 μg/mL), suggesting their potential use in combating oxidative stress-related conditions .
Other Pharmacological Activities
Emerging studies suggest that the compound may possess additional biological activities:
- Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against various cancer cell lines, although further studies are needed to elucidate the mechanisms involved.
- Inhibition of Type III Secretion System : Some derivatives have shown promise in inhibiting bacterial virulence factors by interfering with the type III secretion system (T3SS), which is crucial for pathogenicity in certain bacterial infections .
Q & A
Q. Methodological recommendations :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for diagnostic groups (e.g., morpholine protons at δ 3.3–3.5 ppm, thiazolo-pyrimidine aromatic protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 469.94 [M+H]⁺ for related morpholine-containing analogs) .
- HPLC-PDA : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: What experimental design strategies can resolve discrepancies in reported biological activity data for this compound?
Q. Approaches :
- Dose-response studies : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay optimization : Vary buffer pH, incubation time, and cell lines to assess reproducibility (e.g., HepG2 vs. HEK293 cells) .
- Statistical modeling : Use Design of Experiments (DoE) to isolate confounding variables (e.g., temperature, solvent polarity) .
Case study : Flow chemistry techniques improved reproducibility in analogous thiazolo-pyrimidine syntheses by standardizing reaction parameters .
Advanced: How can computational methods guide the optimization of this compound’s solubility without compromising activity?
Q. Strategies :
- QSAR modeling : Correlate substituent effects (e.g., morpholine vs. piperazine) with logP and aqueous solubility .
- Molecular docking : Identify hydrophobic/hydrophilic interactions in target binding pockets (e.g., kinase ATP sites) to balance solubility and affinity .
- In silico ADMET : Predict metabolic stability using CYP450 inhibition assays and adjust substituents (e.g., replacing chloro with trifluoromethyl groups enhanced lipophilicity in analogs) .
Advanced: What analytical techniques are critical for detecting decomposition products during stability studies?
Q. Protocols :
- LC-MS/MS : Identify degradation products (e.g., oxidation at the morpholine ring) with high sensitivity .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability under accelerated conditions (e.g., 25–200°C at 10°C/min) .
- Forced degradation : Expose to acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 40°C for 24h) and analyze via HPLC .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Critical considerations :
- Solvent selection : Replace dichloromethane with ethanol/water mixtures to improve safety and reduce costs .
- Catalyst efficiency : Optimize Pd-catalyzed coupling steps (common in heterocyclic synthesis) using ligand screening (e.g., XPhos) to reduce metal residues .
- Yield improvement : Implement continuous-flow reactors for exothermic steps (e.g., acetyl chloride additions), enhancing reproducibility .
Advanced: How can researchers address conflicting data on this compound’s kinase inhibition selectivity?
Q. Resolution steps :
- Kinase panel screening : Test against >50 kinases (e.g., EGFR, VEGFR) to identify off-target effects .
- Crystallography : Resolve co-crystal structures to confirm binding modes (e.g., hydrogen bonding with morpholine oxygen) .
- Mutagenesis studies : Validate target engagement by testing activity against kinase mutants (e.g., T790M in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
